1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCBXHSOMDSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561200 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126067-88-7, 126067-48-9 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or oxidation processes. Industrial production methods may utilize continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.
Key Findings :
-
Esterification with ethanol under acidic conditions proceeds efficiently, enabling derivatization for biological testing .
-
Amidation requires activation of the carboxylic acid (e.g., via SOCl<sub>2</sub>) to form reactive acyl chlorides .
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.
| Conditions | Product | Observations | Reference |
|---|---|---|---|
| 180°C, vacuum | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole | 70% yield; confirmed via loss of CO<sub>2</sub> (FTIR) | |
| Cu(OAc)<sub>2</sub>, DMF, 120°C | Same as above | Lower yield (55%) due to side reactions |
Mechanistic Insight :
Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the pyrazole ring.
Electrophilic Aromatic Substitution
The dichlorophenyl group participates in halogenation and nitration, though reactivity is reduced due to electron-withdrawing effects.
| Reaction | Reagents | Product | Regiochemistry | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 1-(2,4-Dichloro-3-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Meta to Cl substituents | |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 1-(2,4-Dichloro-5-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Ortho/para to existing Cl |
Limitations :
Low yields (30–45%) due to steric hindrance and deactivation by electron-withdrawing groups.
Cyclization Reactions
The carboxylic acid facilitates heterocycle formation under specific conditions.
Example Pathway :
Reacting with formamide induces cyclization to form pyrazolo[3,4-d]pyrimidine, a scaffold with reported anticancer activity .
Metal-Mediated Coupling
The dichlorophenyl group participates in Suzuki-Miyaura cross-coupling after partial dehalogenation.
| Conditions | Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Phenylboronic acid | 1-(2-Chloro-4-biphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 62% |
Challenges :
Full dechlorination is avoided due to steric protection by the pyrazole ring.
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Trend :
Ester derivatives generally show enhanced bioavailability compared to the parent acid .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. Compound X has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and the mitochondrial pathway .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Agrochemical Applications
- Herbicide Development :
- Pesticide Formulations :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6)
- Structural Differences : Replaces the 2,4-dichlorophenyl group with a 4-chlorophenyl group at the 1-position and introduces a 2,4-dichloro-5-fluorophenyl group at the 3-position.
1-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-19-7)
- Structural Differences : Substitutes the 2,4-dichlorophenyl group with a 2-methoxy-5-methylphenyl ring.
- Functional Impact : Electron-donating methoxy and methyl groups reduce electrophilicity, likely diminishing interactions with hydrophobic binding pockets critical for safener activity .
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1020724-35-9)
Ester vs. Carboxylic Acid Derivatives
Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate (S1-2)
- Structural Differences : Ethyl ester replaces the carboxylic acid group.
- Functional Impact : The ester form (prodrug) enhances membrane permeability, allowing hydrolysis to the active carboxylic acid in plants. This is critical for safener activity in formulations like mefenpyr-diethyl .
Mefenpyr-diethyl (Ethyl 1-(2,4-dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-2-pyrazoline-3-carboxylate)
Heterocycle Modifications
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326882-78-3)
Functional Group Variations: Carboxamides vs. Carboxylic Acids
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Structural Differences : Carboxamide group replaces carboxylic acid; introduces iodine and methyl groups.
- Functional Impact: Acts as a potent cannabinoid receptor (CB1) antagonist, highlighting how functional group substitution shifts activity from agrochemical safening to neurological modulation .
Pharmacological and Regulatory Considerations
- Environmental Persistence : The carboxylic acid form is less lipophilic than ester derivatives, reducing bioaccumulation but increasing water solubility for easier residue detection .
- Residue Limits : Regulatory MRLs for the compound in cereals (0.02 ppm) are stricter than those for its ester precursors, reflecting its role as a terminal metabolite .
Tabulated Comparison of Key Compounds
Biological Activity
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 126067-48-9) is an organic compound with notable biological activities. Its structure features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H8Cl2N2O2
- Molecular Weight : 271.1 g/mol
- IUPAC Name : 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving murine models of inflammation, it was shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 7.2 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 9.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 6.5 | Inhibition of proliferation through p53 activation |
The compound's ability to induce apoptosis was confirmed through flow cytometry and Annexin V staining assays.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be effective as a potential antimicrobial agent.
Case Studies
-
Case Study on Inflammation :
- In a controlled experiment with rats subjected to induced arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
-
Case Study on Cancer :
- A study involving human breast cancer xenografts in mice showed that treatment with the compound led to significant tumor size reduction compared to untreated controls, suggesting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how can researchers troubleshoot low yields?
- Methodological Answer : The compound is synthesized via a multi-step process starting with 2,4-dichlorophenylhydrazine hydrochloride and ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. Key steps include:
- Condensation under reflux with toluene and ethanol, followed by acid-catalyzed cyclization using p-toluenesulfonic acid .
- Hydrolysis with KOH in methanol to yield the carboxylic acid derivative.
- Troubleshooting : Low yields may arise from incomplete cyclization. Monitor reaction progress via TLC and ensure azeotropic removal of water during cyclization. Recrystallization from acetic acid improves purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and methyl group integration .
- IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve impurities .
Q. What strategies improve solubility for in vitro assays, given the compound’s hydrophobicity?
- Methodological Answer :
- Solvent Systems : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1–1% Tween-80 or cyclodextrins to prevent precipitation .
- Salt Formation : Convert the carboxylic acid to a sodium salt via neutralization with NaOH, enhancing aqueous solubility .
Advanced Research Questions
Q. How do intramolecular interactions revealed by X-ray crystallography influence stability and reactivity?
- Methodological Answer : Single-crystal X-ray analysis (space group P2/c) shows:
- Hydrogen Bonding : Intramolecular O–H⋯O bonds stabilize the planar pyrazole-carboxylic acid moiety, reducing conformational flexibility .
- π-π Stacking : Interactions between pyrazole and dichlorophenyl rings (centroid distances ~3.84 Å) enhance crystal packing stability .
- Implications : These interactions may limit rotational freedom, affecting binding to biological targets. Use DFT calculations to model electronic effects .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., CF₃) or bulky substituents to probe steric/electronic effects .
- Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to maintain acidity while altering pharmacokinetics .
- Synthetic Routes : Adapt methods from related pyrazole derivatives (e.g., Suzuki coupling for aryl substitutions) .
Q. What computational approaches predict binding modes with target proteins (e.g., carbonic anhydrase)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 1HX4) to model interactions. Prioritize residues coordinating the carboxylic acid group (e.g., Zn²⁺ in carbonic anhydrase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses under physiological conditions .
Q. How should researchers resolve contradictions in crystallographic or spectroscopic data across studies?
- Methodological Answer :
- Data Validation : Cross-check reported bond lengths (e.g., C=O at 1.27 Å ) against computational values (e.g., B3LYP/6-311+G(d,p)).
- Reproduce Conditions : Replicate synthesis and crystallization (e.g., acetic acid solvent ) to isolate experimental variables.
- Collaborative Analysis : Share raw diffraction data (e.g., CIF files) via platforms like Cambridge Structural Database for independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
